![molecular formula C10H21ClN2O2 B1520075 (S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride CAS No. 1070968-08-9](/img/structure/B1520075.png)
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride
Overview
Description
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride, also known as (S)-t-BPC, is an organocatalyst that has been used in organic synthesis since its discovery in 1992. It is a tertiary amine-based catalyst that can be used to catalyze a variety of organic reactions, including Michael additions, aldol condensations, and Diels-Alder reactions. The unique properties of (S)-t-BPC make it a valuable tool for scientists in the fields of organic synthesis, medicinal chemistry, and material science.
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
The compound is utilized in the synthesis of novel pyrimidine derivatives, which are known for their wide range of pharmacological activities. These derivatives have been evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6), showing potential as novel anti-fibrotic drugs .
Development of Anti-Fibrosis Drugs
In the field of medicinal chemistry, the compound serves as a precursor in the design of structures with anti-fibrosis activity. It is involved in the synthesis of compounds that effectively inhibit the expression of collagen and the content of hydroxyproline in cell culture medium, indicating potential development into anti-fibrotic medications .
Creation of Heterocyclic Compound Libraries
This compound is key in constructing libraries of novel heterocyclic compounds with potential biological activities. It’s particularly important in the development of compounds containing pyrimidine as the core, which exhibit diverse types of biological and pharmaceutical activities .
Synthesis of Substituted Pyrrolidines
(S)-tert-Butyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride is used in the synthesis of substituted pyrrolidines, which are significant in various biological activities. The focus is often on pyrrolidine derivatives substituted at position 2, which have applications ranging from chiral catalysts to organocatalysts .
Pharmaceutical Applications
Derivatives of this compound have been patented as somatostatin receptor antagonists, glutamate receptor modulators, and antagonists of histamine H3-receptors. They are also explored as anticancer drugs, inhibitors of PI3-kinase, and treatments for mental and neurophysiological disorders, such as Parkinson’s and Alzheimer’s diseases .
Chemical Biology Research
In chemical biology, the compound is used for the functionalization of imidazo[1,2-a]pyridines through radical reactions. This includes transition metal catalysis, metal-free oxidation, and photocatalysis strategies, contributing to the advancement of this field .
properties
IUPAC Name |
tert-butyl N-[[(2S)-pyrrolidin-2-yl]methyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-5-4-6-11-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXIPBKSPZRMDNE-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60660821 | |
Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1070968-08-9 | |
Record name | tert-Butyl {[(2S)-pyrrolidin-2-yl]methyl}carbamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60660821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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